molecular formula C15H10ClFO2 B3407086 (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 488825-67-8

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B3407086
CAS No.: 488825-67-8
M. Wt: 276.69 g/mol
InChI Key: STLSPFHJUYEIBD-FNORWQNLSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of high interest in pharmacological research, particularly in oncology. Chalcones are characterized by their 1,3-diaryl-2-propen-1-one scaffold and are recognized as privileged structures in medicinal chemistry due to their versatile biological activities . This compound features a reactive α,β-unsaturated ketone system, which is key for its potential to interact with biological targets. The specific substitution pattern—incorporating 2-chlorophenyl and 5-fluoro-2-hydroxyphenyl rings—is strategically designed to enhance its bioactivity and selectivity, as modifications on the aromatic rings are known to profoundly influence a chalcone's physicochemical properties and interaction with molecular targets . Primary research applications for this chalcone derivative are focused on anticancer agent development. Chalcones have demonstrated compelling in vitro and in vivo activity against various cancers by targeting key cellular pathways, including inducing apoptosis (programmed cell death), disrupting the cell cycle, inhibiting angiogenesis, and modulating autophagy . The compound's potential mechanism of action may involve the inhibition of key enzymes or signaling pathways, such as the NF-κB pathway, and the induction of oxidative stress through reactive oxygen species (ROS) generation . Furthermore, the structural motif of this molecule makes it a valuable intermediate for synthesizing more complex heterocyclic compounds, such as pyrazolines and isoxazoles, which are prominent in drug discovery efforts . This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-13-4-2-1-3-10(13)5-7-14(18)12-9-11(17)6-8-15(12)19/h1-9,19H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSPFHJUYEIBD-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 5-fluoro-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the process. Additionally, the use of greener solvents and catalysts may be explored to make the production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction may produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibit anticancer properties. Studies have shown that derivatives of chalcones can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The presence of halogenated phenyl groups enhances their biological activity, particularly against breast and colon cancer cell lines .

Antimicrobial Properties
Chalcone derivatives, including this compound, have been investigated for their antimicrobial activities. They have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of similar compounds. The ability to inhibit pro-inflammatory cytokines makes them valuable in treating inflammatory diseases .

Analytical Chemistry Applications

HPLC Standards
this compound is utilized as a standard in High-Performance Liquid Chromatography (HPLC). Its purity and stability make it suitable for quality control in pharmaceutical formulations and research laboratories .

Reference Material for Screening
This compound serves as a reference material for screening assays aimed at identifying novel therapeutic agents. Its chemical profile allows researchers to compare the efficacy of new compounds against established standards .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to leading antibiotics.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural or functional group variations exhibit distinct biological and physicochemical properties. Below is a comparative analysis based on substituent effects, activity, and crystallographic

Substituent Effects on Bioactivity

Compound Name Ring A Substituents Ring B Substituents Key Activity (IC₅₀ or MIC) SAR Insights
(2E)-3-(2-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one 5-Fluoro, 2-hydroxy 2-Chloro Not reported in evidence High electronegativity of Cl/F may enhance binding to targets via dipole interactions. Hydroxyl group improves solubility .
Cardamonin (Cluster 5) 2,4-Dihydroxy None IC₅₀ = 4.35 µM (highest activity in chalcones) Unsubstituted ring B and hydroxyl groups at ortho/para positions maximize inhibitory effects .
Compound 2j 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro IC₅₀ = 4.70 µM Bromine (higher electronegativity) on ring A and fluorine on ring B improve potency vs. Cl/methoxy analogs .
Compound 2h 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxy IC₅₀ = 13.82 µM Methoxy (electron-donating) on ring B reduces activity compared to fluorine .
(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one 5-Fluoro, 2-hydroxy 3,4-Dimethoxy Not reported Methoxy groups increase steric bulk, potentially reducing target affinity vs. halogenated analogs .

Antimicrobial and Antifungal Activity

  • Halogen vs. Methoxy Substitutions: Chalcones with 4-chloro (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) show stronger antifungal activity (MIC = 0.07 µg·mL⁻¹ against Trichophyton rubrum) than non-halogenated analogs . Methoxy groups (e.g., in biphenyl chalcones) correlate with antioxidant activity but weaker antimicrobial effects compared to halogenated derivatives .
  • Hydroxyl Group Impact :

    • The 2-hydroxyl group in the target compound may enhance antibacterial activity via hydrogen bonding, similar to (2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, which inhibits Staphylococcus aureus efflux pumps at 50 µM .

Crystallographic and Conformational Analysis

  • Dihedral Angles :
    • The dihedral angle between rings A and B in the target compound is likely similar to (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (7.14°–56.26°), influencing planarity and intermolecular interactions .
    • Chlorothiophene analogs (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one) exhibit tighter packing due to sulfur-containing rings, which may reduce solubility compared to the target compound .

Hybrid Chalcone Derivatives

  • Thiazole Hybrids: Chalcone-thiazole hybrids like (2E)-3-(2-chlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one (IC₅₀ = 6.51 µM for DNA gyrase inhibition) demonstrate that heterocyclic rings can enhance target specificity but may reduce bioavailability compared to simpler chalcones .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known by its CAS number 850799-78-9, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H10ClF O2
  • Molecular Weight: 276.69 g/mol
  • InChI Key: TYSGUQCBLZRABZ-XVNBXDOJSA-N
  • SMILES Representation: O=C(C=CC1=CC=C(Cl)C=C1)C2=CC(F)=CC=C2O

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Molecules demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage, which is a contributing factor in many chronic diseases .

Anti-inflammatory Effects

Further investigations have shown that this compound possesses anti-inflammatory properties. It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory conditions .

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects found that the compound could mitigate neuronal cell death induced by oxidative stress. This was demonstrated through reduced levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures treated with the compound .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryDownregulates TNF-alpha and IL-6

Q & A

Q. How can low solubility in aqueous media be mitigated for in vivo studies?

  • Formulation Strategies : Use of co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation (liposomes) enhances bioavailability. LogP calculations (e.g., ~3.2 via ChemDraw) guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.